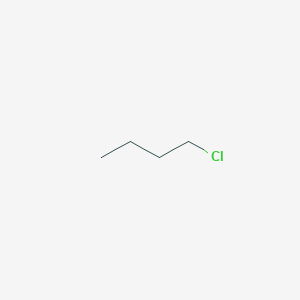![molecular formula C10H18N4 B031646 cis-Decahydro-2a,4a,6a,8a-tetraazacyclopent[fg]acenaphthylene CAS No. 74199-09-0](/img/structure/B31646.png)
cis-Decahydro-2a,4a,6a,8a-tetraazacyclopent[fg]acenaphthylene
Vue d'ensemble
Description
2a,4a,6a,8a-Decahydrotetraazacyclopent[fg]acenaphthylene: is a heterocyclic compound with the molecular formula C10H18N4 and a molecular weight of 194.28 g/mol . This compound is characterized by its unique structure, which includes a tetraazacyclopentane ring fused with an acenaphthylene moiety. It is a solid at room temperature, with a melting point of 90-94°C and a boiling point of 333.0±10.0°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2a,4a,6a,8a-Decahydrotetraazacyclopent[fg]acenaphthylene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclen (1,4,7,10-tetraazacyclododecane) with glyoxal in the presence of a suitable catalyst . The reaction is carried out in a solvent such as dichloromethane or ethyl acetate at a temperature range of 0-25°C .
Industrial Production Methods: On an industrial scale, the production of 2a,4a,6a,8a-Decahydrotetraazacyclopent[fg]acenaphthylene involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 2a,4a,6a,8a-Decahydrotetraazacyclopent[fg]acenaphthylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-25°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide in an organic solvent.
Major Products Formed:
Oxidation: Formation of corresponding .
Reduction: Formation of .
Substitution: Formation of N-alkylated or N-acylated derivatives .
Applications De Recherche Scientifique
2a,4a,6a,8a-Decahydrotetraazacyclopent[fg]acenaphthylene has a wide range of applications in scientific research:
Biology: Investigated for its potential as a in biological systems.
Medicine: Explored for its use in the development of MRI contrast agents and drug delivery systems .
Industry: Utilized in the production of specialty chemicals and advanced materials .
Mécanisme D'action
The mechanism of action of 2a,4a,6a,8a-Decahydrotetraazacyclopent[fg]acenaphthylene involves its ability to form stable complexes with metal ions. This property is attributed to the presence of multiple nitrogen atoms in its structure, which can coordinate with metal ions, forming stable chelates. These chelates can interact with various molecular targets and pathways, making the compound useful in applications such as MRI contrast agents and catalysis .
Comparaison Avec Des Composés Similaires
- Cyclen (1,4,7,10-tetraazacyclododecane)
- Cyclam (1,4,8,11-tetraazacyclotetradecane)
- Cyclen-glyoxal derivative
Comparison: 2a,4a,6a,8a-Decahydrotetraazacyclopent[fg]acenaphthylene is unique due to its fused acenaphthylene moiety, which imparts distinct chemical and physical properties compared to other similar compounds. For instance, while cyclen and cyclam are well-known chelating agents, the presence of the acenaphthylene ring in 2a,4a,6a,8a-Decahydrotetraazacyclopent[fg]acenaphthylene enhances its stability and specificity in forming metal complexes .
Propriétés
IUPAC Name |
1,4,7,10-tetrazatetracyclo[5.5.2.04,13.010,14]tetradecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c1-2-12-7-8-14-4-3-13-6-5-11(1)9(12)10(13)14/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPZOYMEWUTYDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN3CCN4C3C2N1CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
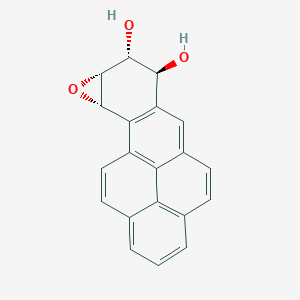
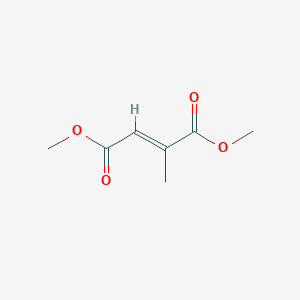
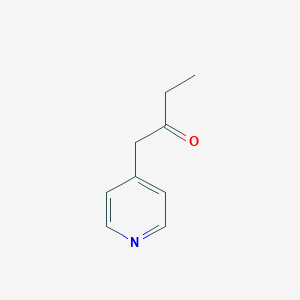
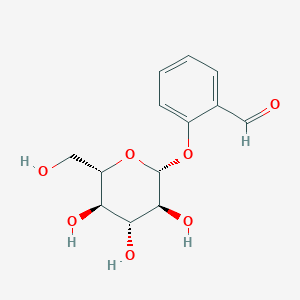
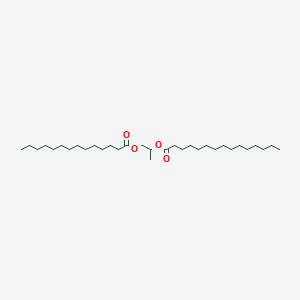
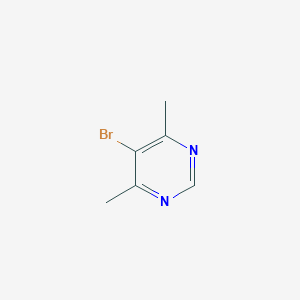
![6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B31595.png)
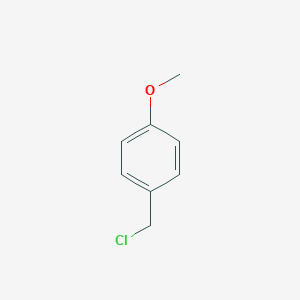
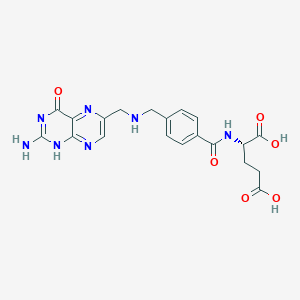
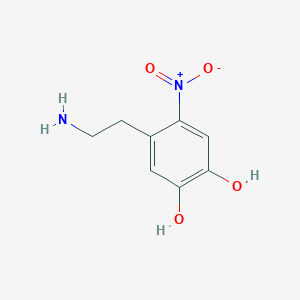
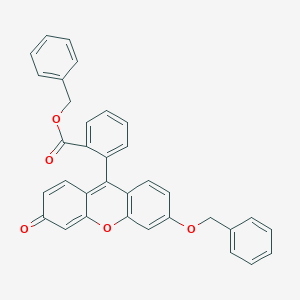
![1-[4-(Trifluoromethyl)phenyl]-2-phenylethanol](/img/structure/B31605.png)

